molecular formula C12H13FN2O2 B8348253 1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine

1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine

Cat. No.: B8348253
M. Wt: 236.24 g/mol
InChI Key: KGBDDNXVFNLWPV-UHFFFAOYSA-N
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Description

1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine is a chemical compound with the molecular formula C12H13FN2O2. It is characterized by the presence of a pyrrolidine ring attached to a vinyl group, which is further substituted with a 2-fluoro-6-nitrophenyl group.

Preparation Methods

The synthesis of 1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules, particularly in the development of drugs targeting neurological disorders and cancer.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

1-[2-(2-fluoro-6-nitrophenyl)ethenyl]pyrrolidine

InChI

InChI=1S/C12H13FN2O2/c13-11-4-3-5-12(15(16)17)10(11)6-9-14-7-1-2-8-14/h3-6,9H,1-2,7-8H2

InChI Key

KGBDDNXVFNLWPV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C=CC2=C(C=CC=C2F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyrrolidine (0.26 mL, 3.22 mmol) was added to a solution of 2-fluoro-6-nitrotoluene (5 g, 32.23 mmol) in N,N-dimethyl formamide dimethyl acetal (50 mL) and refluxed for 48 h. The resulting mixture was cooled to ambient temperature and partitioned between ethyl acetate (150 mL) and water (150 mL). The organic layer was separated and the aqueous layer extracted with ethyl acetate (5×30 mL). The combined organic layers were washed with water (3×30 mL), brine (3×20 mL), dried over anhydrous sodium sulphate and concentrated in vacuo to give 1-[2-(2-fluoro-6-nitro-phenyl)vinyl]pyrrolidine (6.08 g, 80%) as brown liquid.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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